molecular formula C16H15Cl2NO3 B5822205 N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide

N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide

Katalognummer B5822205
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: ZTVPLVQZBOEAED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide, also known as GS-9191, is a small molecule inhibitor that has been developed for the treatment of HIV-1 infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has shown promising results in preclinical studies.

Wirkmechanismus

N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. It binds to a specific pocket in the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication process.
Biochemical and physiological effects:
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 5 hours. It is primarily metabolized in the liver and excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide is its high potency and broad-spectrum activity against HIV-1. It also has good oral bioavailability and low toxicity, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its scalability for large-scale production.

Zukünftige Richtungen

There are several potential future directions for the development of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide. One area of research is to optimize its pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another direction is to explore its potential use in combination therapy with other antiretroviral drugs to enhance its antiviral activity and prevent the emergence of drug-resistant strains. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichlorobenzylamine to form a Schiff base. This intermediate is then reduced using sodium borohydride to give the corresponding amine, which is further reacted with 3,4-dimethoxybenzoyl chloride to yield N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide has been extensively studied for its antiviral activity against HIV-1. In vitro studies have shown that it is highly potent against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving immune function.

Eigenschaften

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-14-6-4-11(8-15(14)22-2)16(20)19-9-10-3-5-12(17)13(18)7-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPLVQZBOEAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.